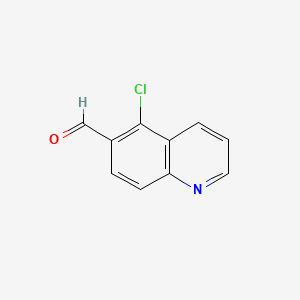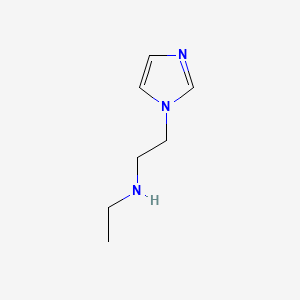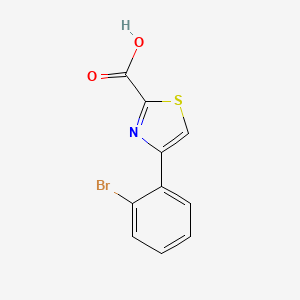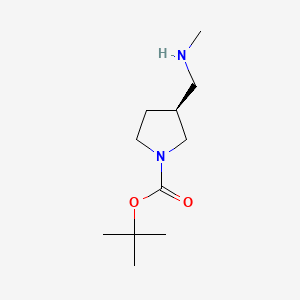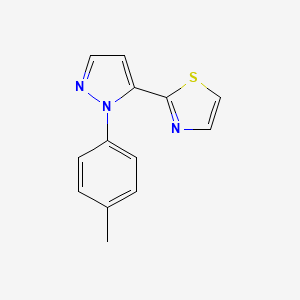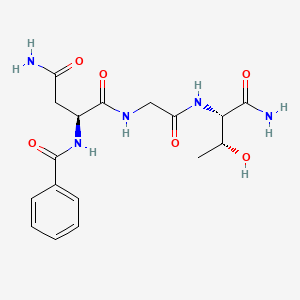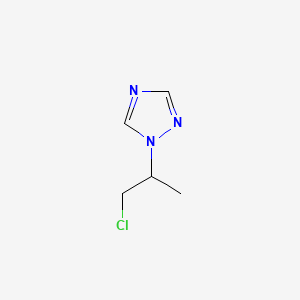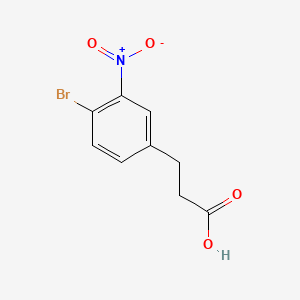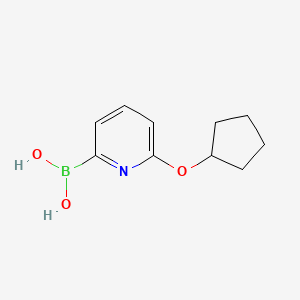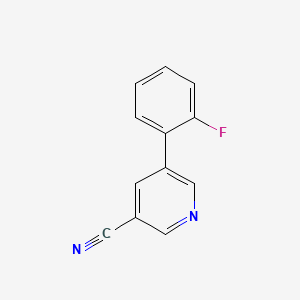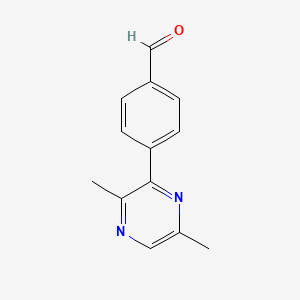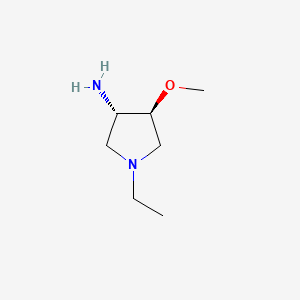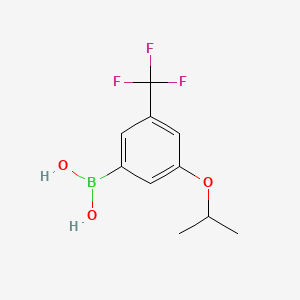
3-Isopropoxy-5-trifluoromethylphenylboronic acid
カタログ番号 B597398
CAS番号:
1256345-44-4
分子量: 248.008
InChIキー: BPKZAAHUIMXNLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropoxy-5-trifluoromethylphenylboronic acid is a chemical compound with the CAS Number: 1256345-44-4 . It has a molecular weight of 248.01 and its IUPAC name is 3-isopropoxy-5-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid .科学的研究の応用
Drug Discovery and Design
- Field : Biochemistry and Pharmacology
- Application : Trifluoromethylphenylboronic acids are used in drug discovery and design. They have been synthesized and characterized for their structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Methods : The compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole in some solutions . Docking studies with the active site of the enzymes have been carried out .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Photoredox Catalysis
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids are used in photoredox catalysis . This pioneering work has proved that photoredox catalysis is highly effective in generating the CF3 radical .
- Methods : The process involves asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis .
- Results : The reaction mechanism through synergistic catalysis has been proposed .
Decarboxylative Olefination of Carboxylic Acid Salts
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .
- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .
- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
Decarboxylative Olefination of Carboxylic Acid Salts
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .
- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .
- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
Safety And Hazards
特性
IUPAC Name |
[3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKZAAHUIMXNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681514 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-5-trifluoromethylphenylboronic acid | |
CAS RN |
1256345-44-4 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine
1207839-26-6
5-Chloroquinoline-6-carbaldehyde
180421-64-1
N-Ethyl-2-(1-imidazolyl)ethanamine
1211472-59-1

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)
